molecular formula C9H8BrNO2 B577674 7-Bromo-6-methoxyisoindolin-1-one CAS No. 1226879-79-3

7-Bromo-6-methoxyisoindolin-1-one

Cat. No. B577674
M. Wt: 242.072
InChI Key: CLUBNXMGJUOTNO-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxyisoindolin-1-one is a chemical compound with the CAS Number: 1226879-79-3 . It has a molecular weight of 242.07 .


Molecular Structure Analysis

The molecular structure of 7-Bromo-6-methoxyisoindolin-1-one can be analyzed using 3D visualization programs for structural models . The InChI code for this compound is 1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12) .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromo-6-methoxyisoindolin-1-one are not available, isoindolinone structures are often involved in various catalytic methods, including C−H activation, cross-coupling, carbonylation, condensation, addition, and formal cycloaddition reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 242.07 . It is a solid at room temperature .

Scientific Research Applications

Synthesis Processes

7-Bromo-6-methoxyisoindolin-1-one and its derivatives have been synthesized through various chemical processes. Zlatoidský and Gabos (2009) describe the synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine via Reductive Amination of Schiff's Bases. This process involves lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen (Zlatoidský & Gabos, 2009).

Armengol et al. (2000) detail the production of Bromo-7-methoxyisoquinoline through Jackson's modification of the Pomeranz-Fritsch ring synthesis, suggesting a mechanism for the formation of the compound (Armengol, Helliwell, & Joule, 2000).

Biological Applications

The synthesized compounds often find applications in the biological and pharmaceutical fields. For example, Delgado et al. (2012) synthesized 7-Amino-6-bromoisoquinoline-5,8-quinone, structurally related to marine Isoquinolinequinones, and evaluated their in vitro cytotoxic activity. These compounds demonstrated moderate to high potency against various human cancer cell lines, highlighting their potential as antitumor agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Safety And Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

7-bromo-6-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-6-3-2-5-4-11-9(12)7(5)8(6)10/h2-3H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUBNXMGJUOTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(CNC2=O)C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-6-methoxyisoindolin-1-one

CAS RN

1226879-79-3
Record name 7-Bromo-6-methoxy-2,3-dihydro-1H-isoindol-1-one
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